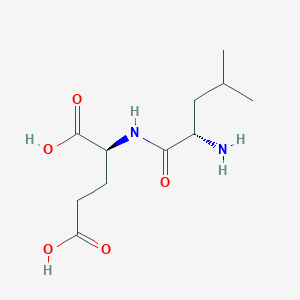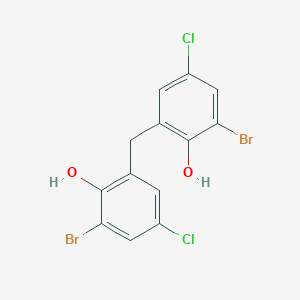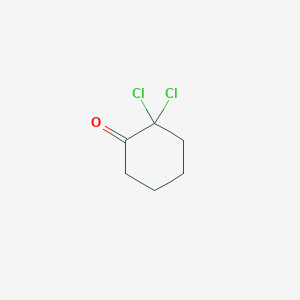
4-Acetamidophenyl 2-chloroacetate
Vue d'ensemble
Description
4-Acetamidophenyl 2-chloroacetate is an organic compound with the molecular formula C₁₀H₁₀ClNO₃. It is a derivative of acetamidophenol and chloroacetic acid, characterized by the presence of an acetamido group and a chloroacetate ester. This compound is of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 2-chloroacetate typically involves the esterification of 4-acetamidophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve additional purification steps such as recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamidophenyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, with the reaction typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products:
Nucleophilic Substitution: Produces amide derivatives, which are often pharmacologically active compounds.
Hydrolysis: Yields 4-acetamidophenol and chloroacetic acid.
Applications De Recherche Scientifique
4-Acetamidophenyl 2-chloroacetate is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of prodrugs such as propacetamol, which is used for pain and fever management.
Biological Studies: The compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are exploited to create complex molecules.
Mécanisme D'action
The mechanism of action of 4-acetamidophenyl 2-chloroacetate primarily involves its conversion to active metabolites. For instance, in the case of propacetamol, the compound is hydrolyzed by plasma esterases to release acetaminophen, which inhibits prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic.
Chloroacetic Acid: Used in the synthesis of various organic compounds.
Comparison: 4-Acetamidophenyl 2-chloroacetate is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its individual components. This versatility makes it a valuable intermediate in synthetic chemistry, particularly in the pharmaceutical industry.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVNQDYDVGMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534119 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-63-0 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)






